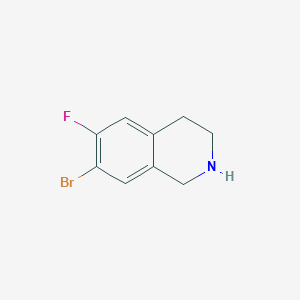
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .Scientific Research Applications
-
Medicinal Chemistry
- Application : 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of these compounds involves synthetic strategies for constructing the core scaffold .
- Results : These compounds have shown potent biological activity, which has garnered a lot of attention in the scientific community .
-
Pharmaceutical Industry
-
Synthesis of Abemaciclib
- Application : A related compound, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer .
-
Antibacterial Property
- Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
- Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
-
Antiviral Activity
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

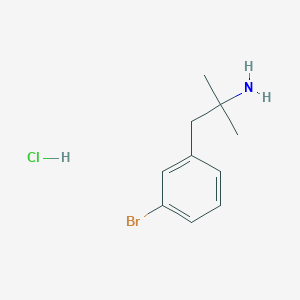
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
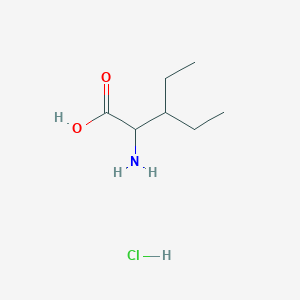
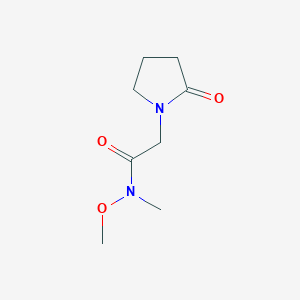
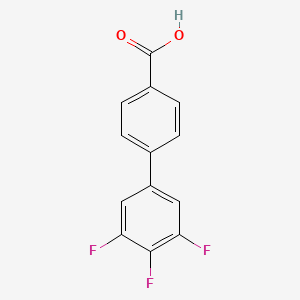
amine](/img/structure/B1525994.png)
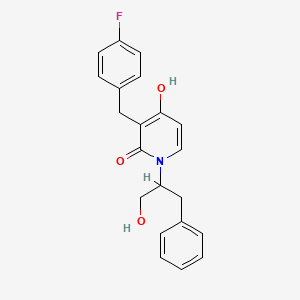
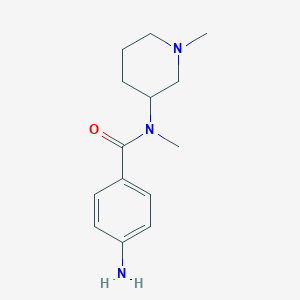
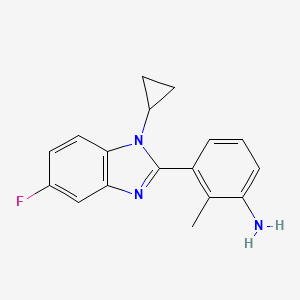
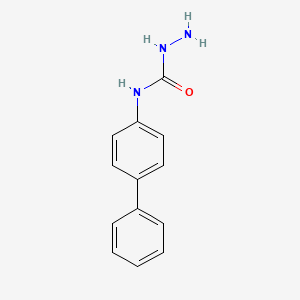
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
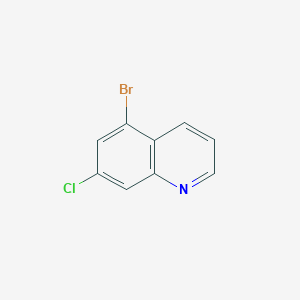
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)